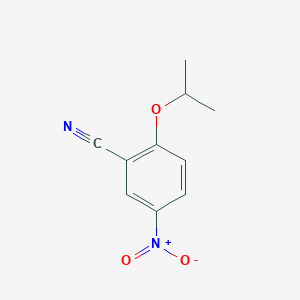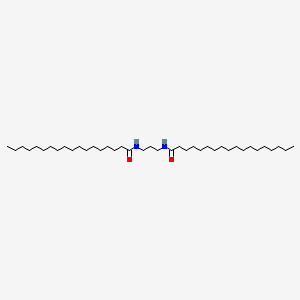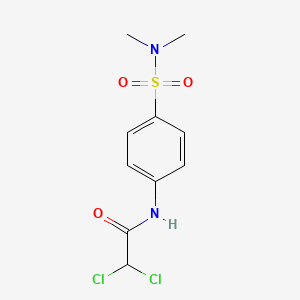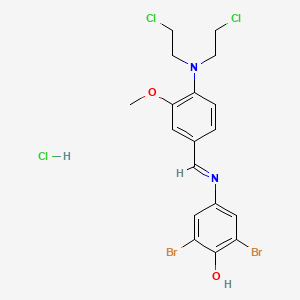
n-(4-Amino-2,6-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2,6-difluorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with amino and difluoro groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting the growth of cancer cells and has been studied for its anticancer properties.
Medicine: Research has explored its use in developing new pharmacological agents, particularly in pain management.
Industry: The compound is used in the green synthesis of azo disperse dyes, highlighting its relevance in sustainable manufacturing practices.
Mécanisme D'action
The mechanism by which N-(4-Amino-2,6-difluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to target the VEGFr receptor, as confirmed by in silico modeling. The compound’s structure allows it to form hydrogen bonds and other intermolecular interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-2,6-difluorophenyl)acetamide
- N-(4-Bromo-2,6-difluorophenyl)acetamide
- 2’,4’-Difluoroacetanilide
Uniqueness
N-(4-Amino-2,6-difluorophenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
3743-95-1 |
|---|---|
Formule moléculaire |
C8H8F2N2O |
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
N-(4-amino-2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H8F2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) |
Clé InChI |
CHNQBEKSYFMWIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)




![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)



